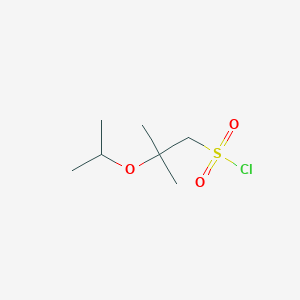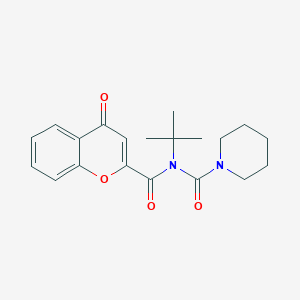![molecular formula C23H22N2O3S B2843023 2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide CAS No. 941944-25-8](/img/structure/B2843023.png)
2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1,1’-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide is a complex organic compound that features a biphenyl group and a thiazolidine-1,1-dioxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the biphenyl structure followed by the introduction of the thiazolidine-1,1-dioxide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine-1,1-dioxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Various substituents can be introduced to the biphenyl or thiazolidine rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-{[1,1’-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazolidine-1,1-dioxide moiety can participate in redox reactions, potentially modulating enzyme activity or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)acetic acid
Uniqueness
2-{[1,1’-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide is unique due to its specific combination of a biphenyl group and a thiazolidine-1,1-dioxide moiety. This structural arrangement provides distinct chemical and biological properties that are not observed in similar compounds, making it a valuable subject for further research and development.
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(17-18-7-9-20(10-8-18)19-5-2-1-3-6-19)24-21-11-13-22(14-12-21)25-15-4-16-29(25,27)28/h1-3,5-14H,4,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYQOIYQVJWKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2842941.png)

![9-benzyl-3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2842945.png)


![2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2842948.png)

![2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2842954.png)
![N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2842956.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2842959.png)
![tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2842961.png)
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2842962.png)

